molecular formula C18H24N4O2S B2677027 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine CAS No. 1105228-76-9

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine

Cat. No.: B2677027
CAS No.: 1105228-76-9
M. Wt: 360.48
InChI Key: SRBSFEFMJMYBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a pyridazine ring substituted with a propylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable benzyl halide under basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling of Piperazine and Pyridazine Rings: The benzyl-substituted piperazine is then coupled with the propylsulfonyl-substituted pyridazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-3-(phenylmethanesulfonyl)propan-1-one
  • 3-(4-Benzylpiperazin-1-yl)propanoic acid
  • 3-(4-Benzylpiperazin-1-yl)-3-oxopropanenitrile

Uniqueness

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine is unique due to its specific substitution pattern on the piperazine and pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine is a synthetic compound that has garnered attention for its unique chemical structure and potential biological applications. The compound features a piperazine ring substituted with a benzyl group and a pyridazine ring with a propylsulfonyl group, making it a versatile molecule for various biological studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N4O2S, with a molecular weight of approximately 320.41 g/mol. The compound's structure allows it to participate in various chemical reactions, which can be exploited for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The binding affinity and selectivity towards these targets are influenced by the unique substitution patterns on the piperazine and pyridazine rings.

Antiviral Activity

Research indicates that derivatives of piperazine compounds, including those similar to this compound, exhibit antiviral properties. For instance, studies have demonstrated that certain piperazine derivatives show moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

Compound NameVirus TestedInhibition %CC50 (μM)
Benzyl derivativeCVB-2Moderate92
Fluorophenyl derivativeHSV-1Moderate54

Antimicrobial Activity

In addition to antiviral effects, compounds related to this compound have been evaluated for antibacterial and antifungal activities. Studies have found that piperazine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific modifications on the piperazine or pyridazine rings significantly influence the biological activity of these compounds. For example, the presence of various substituents on the benzyl group can enhance receptor binding affinity and improve therapeutic efficacy .

Case Studies

  • Antiviral Screening : A study evaluated several piperazine derivatives against HIV-1 and other viruses. Compounds showed varying degrees of cytotoxicity and antiviral activity, suggesting potential for further development as antiviral agents .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of piperazine derivatives, revealing significant activity against multiple bacterial strains, indicating their potential use in treating bacterial infections .

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-propylsulfonylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-2-14-25(23,24)18-9-8-17(19-20-18)22-12-10-21(11-13-22)15-16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBSFEFMJMYBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.